molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No. B146209
CAS RN: 614-19-7
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic acid is a β-amino acid with potential biological activity and relevance in medicinal and pharmaceutical chemistry. It is structurally related to the more common α-amino acids, with the amino group located at the β position relative to the carboxylic acid group. This structural difference imparts unique chemical and physical properties to β-amino acids, making them of interest in the synthesis of peptides and as potential pharmacophores .

Synthesis Analysis

The synthesis of 3-amino-3-phenylpropanoic acid derivatives has been achieved through various methods. A one-pot synthesis approach has been reported, which provides an efficient route to produce a range of 3-amino-3-arylpropionic acids. This method has been optimized through mechanistic studies, considering the electronic effects of para-substitution and the influence of solvent polarity . Additionally, asymmetric syntheses of β-hydroxy-α-amino acids, which are structurally related to 3-amino-3-phenylpropanoic acid, have been performed using enantiopure α-hydroxy-β-amino esters through a series of steps including aziridine formation and ring-opening reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, has been investigated using X-ray crystallography. This analysis has revealed the presence of intramolecular hydrogen bonds and the compound's crystallization in a non-centrosymmetric space group, which is significant for its nonlinear optical (NLO) activity .

Chemical Reactions Analysis

The chemical behavior of 3-amino-3-phenylpropanoic acid derivatives in reactions has been explored in various studies. For instance, 2-amino-3-phenylbutanoic acid, a related compound, has been shown to act as a phenylalanine antagonist and competitively inhibit the toxicity of thienylalanine in bacteria . Moreover, the synthesis of stable-isotope-labeled 3-hydroxy-3-phenylpropanoic acid has provided insights into its role as an intermediate in the biosynthesis of benzoic acid and salicylic acid, suggesting a β-oxidation pathway rather than a non-oxidative pathway for side-chain degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids like 3-amino-3-phenylpropanoic acid are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and stability. The NLO activity of related compounds has been confirmed through experimental and theoretical studies, indicating the potential application of these compounds in optical technologies . Furthermore, the synthesis of optically active derivatives of 3-amino-3-phenylpropanoic acid, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, has been achieved through optical resolution, highlighting the importance of chirality in the biological activity of these compounds .

Scientific Research Applications

Cross-Coupling Reactions

3-Phenylpropanoic acid is utilized in cross-coupling reactions. A study by Wan et al. (2013) demonstrates its use in meta-C–H arylation and methylation, leveraging a U-shaped template and a mono-protected amino acid ligand for successful cross-coupling with organoborons (Wan, Dastbaravardeh, Li, & Yu, 2013).

Preparation of Dipeptides

Ezawa et al. (2017) report the ecological preparation of dipeptides using 3-phenylpropanoic acid. The coupling reactions with N-carboxybenzyl α-amino acids yield corresponding amides without racemization, highlighting an environmentally friendly synthetic method (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).

Enantioselective Synthesis

The enantioselective synthesis of 3-aminopropanoic acid derivatives is explored by Arvanitis et al. (1998), highlighting its potential in preparing β-analogues of aromatic amino acids. The study uses electrophilic attack and Curtius reaction techniques for the synthesis (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Molecular Machines and Chemical Fuels

Biagini et al. (2020) investigated the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, which serves as a fuel for acid-base driven molecular machines. This study reveals insights into controlling the release rate of such fuels for optimal machine operation (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

Thermodynamic Studies

Pal and Chauhan (2011) conducted a thermodynamic study of 2-amino-3-phenylpropanoic acid in aqueous saccharide solutions, evaluating properties like density and speed of sound. This research provides insights into the stabilization mechanism of proteins in various conditions (Pal & Chauhan, 2011).

Peptide Modification and Cell Labeling

Ni et al. (2015) synthesized a novel amino acid derivative of 3-aminopropanoic acid for peptide modification and live cell labeling, emphasizing its potential in bioorthogonal labeling and peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).

Safety And Hazards

When handling 3-Amino-3-phenylpropanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

3-Amino-3-phenylpropanoic acid is a useful synthetic intermediate. It has been used in the synthesis of platelet aggregation inhibitors and as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists . This suggests potential future directions in the development of pharmaceuticals.

properties

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Amino-3-phenylpropanoic acid

CAS RN

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
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Record name beta-Phenyl-beta-alanine
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Record name 3-Amino-3-phenylpropionic acid
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Record name 3-AMINO-3-PHENYLPROPANOIC ACID
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Record name 3-Amino-3-phenylpropanoic acid
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Synthesis routes and methods I

Procedure details

(±)-3-Amino-3-phenylpropanoic acid (2.378 g, 14.4 mmol), 2.0 ml of acetic acid, and 236 mg (2.88 mmol) of anhydrous sodium acetate were charged into a 30-ml two-necked round-bottomed flask equipped with a stirrer and a calcium chloride tube and cooled down to a temperature not higher than 10° C. using an ice bath. Acetic anhydride (4 ml, 42.8 mmol) cooled to a temperature of not higher than 10° C. was added dropwise to the solution, and the mixture was stirred for 40 minutes at that temperature and then stirred for 80 minutes at room temperature.
Quantity
2.378 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g of benzaldehyde, 94 g of malonic acid, 109 g of ammonium acetate in 300 cm3 of ethanol, is brought to boiling point in a nitrogen atmosphere, under vigorous stirring. The suspension is mantained under the above conditions for about eight hours.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
A Varga, V Zaharia, M Nógrádi, L Poppe - Tetrahedron: Asymmetry, 2013 - Elsevier
Ethyl (S)-3-hydroxy-3-phenylpropionate (S)-2 was obtained by the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate 1 with the yeast Saccharomyces cerevisiae (ATCC 9080). …
Number of citations: 9 www.sciencedirect.com
Y Li, W Wang, Y Huang, Q Zou, G Zheng - Process Biochemistry, 2013 - Elsevier
… N-(Phenylacetyl)-3-amino-3-phenylpropanoic acid (3) was prepared according to the method proposed by Giuliana Cardillo [12]; esterification from 3 to 4a was the same as in Section …
Number of citations: 3 www.sciencedirect.com
E Forró, G Tasnádi, F Fülöp - Journal of Molecular Catalysis B: Enzymatic, 2013 - Elsevier
… A highly enantioselective (E > 200) synthesis of (S)-3-amino-3-phenylpropanoic acid, a key intermediate for the preparation of (S)-dapoxetine, was reported recently, through Carica …
Number of citations: 10 www.sciencedirect.com
A Péter - Journal of Chromatography A, 2002 - Elsevier
… -1-yl)propanoic acid (8) and 3-amino-3-phenylpropanoic acid (9), were synthesized from the … acid (7) and (S)-3-amino-3-phenylpropanoic acid (9) were prepared by acidic hydrolysis of …
Number of citations: 58 www.sciencedirect.com
P You, J Qiu, E Su, D Wei - European Journal of Organic …, 2013 - Wiley Online Library
… An efficient synthesis of the (S)-3-amino-3-phenylpropanoic acid enantiomer has been … The (S)-3-amino-3-phenylpropanoic acid obtained was used as a key chiral intermediate in …
ZR Qu, XZ Li - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… We report here the crystal structure of the title compound, which was obtained by the hydrothermal reaction of cadmium chloride and 3-amino-3-phenylpropanoic acid. In the structure of …
Number of citations: 2 scripts.iucr.org
G Abbenante, R Hughes… - Australian journal of …, 1997 - CSIRO Publishing
… in the synthesis of analogues of baclofen (1) to provide molecules with possible binding at the GABAB receptor,1 we noted the reports of Hara2,3 that 3-amino-3-phenylpropanoic acid (2…
Number of citations: 16 www.publish.csiro.au
H Mäenpää, LT Kanerva, A Liljeblad - ChemCatChem, 2016 - Wiley Online Library
… N-Acylation by lipase A from Candida antarctica (CAL-A) in ethyl butanoate was applied to the kinetic resolution of tert-butyl esters of 3-amino-3-phenylpropanoic acid (E>100), 3-amino-…
G Cardillo, A Tolomelli… - European journal of …, 1999 - Wiley Online Library
… Asyntheticprocedurefor α-alkylphenylisoserines was demethod) activity and that the stereochemistry is of little veloped starting from (R)-3-amino-3-phenylpropanoic acid consequence. …
K Schultz, M Hesse - Tetrahedron, 1996 - Elsevier
… ABSTRACT: An asymmetric synthesis of the spermidine alkaloid (+)-isocyclocelabenzine (la) is reported using (3S)-3-amino-3-phenylpropanoic acid as the chiral building block. The 1,2…
Number of citations: 10 www.sciencedirect.com

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